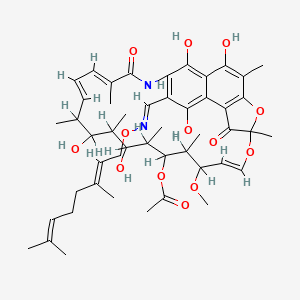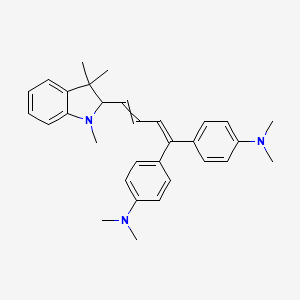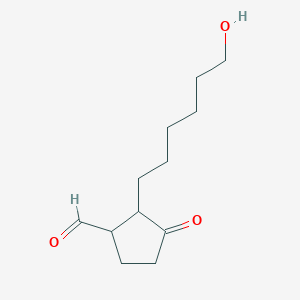
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyhexyl side chain, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde typically involves the reaction of 1,6-hexanediol with cyclopentanone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and involves heating the mixture to around 105-110°C . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products
Oxidation: 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carboxylic acid.
Reduction: 2-(6-Hydroxyhexyl)-3-hydroxycyclopentane-1-carbaldehyde.
Substitution: 2-(6-Chlorohexyl)-3-oxocyclopentane-1-carbaldehyde.
Scientific Research Applications
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl side chain may also interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(5-hydroxyhexyl)-3-methylenesuccinic acid
- Dimethyl 2-(6-hydroxyhexyl)-3-methylenesuccinic acid
Uniqueness
2-(6-Hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde is unique due to its combination of a cyclopentane ring, hydroxyhexyl side chain, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
53082-25-0 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(6-hydroxyhexyl)-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O3/c13-8-4-2-1-3-5-11-10(9-14)6-7-12(11)15/h9-11,13H,1-8H2 |
InChI Key |
MGJRNTIBCUGONS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C=O)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
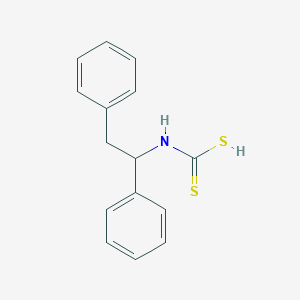
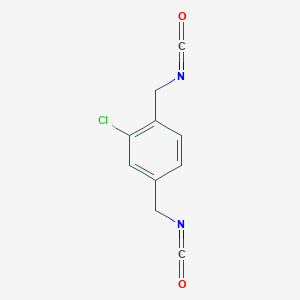
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
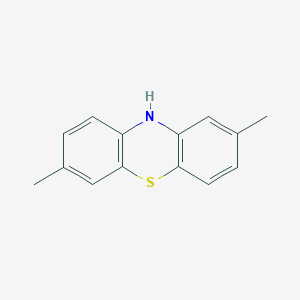
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
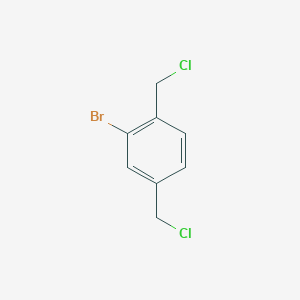
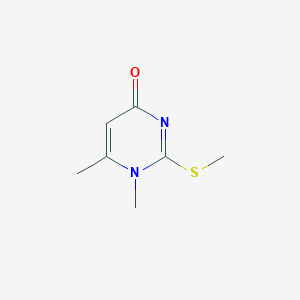
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
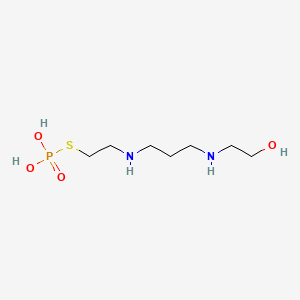
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
